1-(1-Azidoethyl)-4-methoxybenzene
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Overview
Description
1-(1-Azidoethyl)-4-methoxybenzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the conversion of 4-methoxyacetophenone to this compound via the following steps:
Bromination: 4-methoxyacetophenone is brominated to form 1-bromo-4-methoxyacetophenone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium azide (NaN₃): Used for azidation reactions.
Hydrogen gas (H₂) and catalysts: Used for reduction reactions.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products:
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
1-(1-Azidoethyl)-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-azidoethyl)-4-methoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of specific reagents and catalysts, which influence the reaction pathway and the final products .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azido-containing compound with similar reactivity.
1-Azidoethyl-5H-tetrazole: Shares the azidoethyl group but differs in the aromatic ring structure.
1-Ethyl-5H-tetrazole: Lacks the azido group but has a similar ethyl chain attached to the tetrazole ring.
Uniqueness: 1-(1-Azidoethyl)-4-methoxybenzene is unique due to the presence of both the azido group and the methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-(1-azidoethyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7(11-12-10)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPYQZBMRIOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537057 |
Source
|
Record name | 1-(1-Azidoethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91633-30-6 |
Source
|
Record name | 1-(1-Azidoethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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